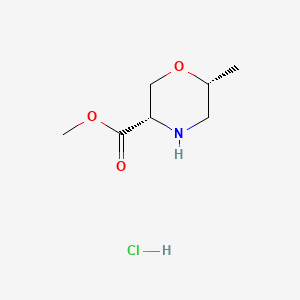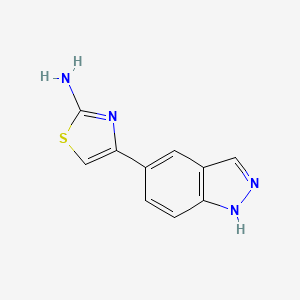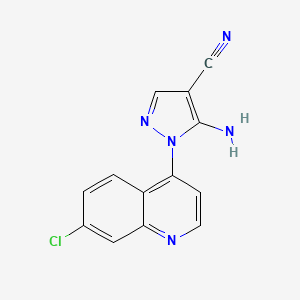![molecular formula C7H3Cl3N2 B13891234 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with three chlorine atoms attached at the 2nd, 3rd, and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolo[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues and alterations in the conformation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine include other chlorinated pyrrolo[3,2-c]pyridine derivatives, such as 4-chloro-1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,2-c]pyridine .
Uniqueness
What sets this compound apart is the specific pattern of chlorination, which can significantly influence its chemical reactivity and biological activity. The presence of three chlorine atoms at distinct positions can enhance its ability to participate in specific reactions and interact with biological targets in unique ways .
Propriétés
Formule moléculaire |
C7H3Cl3N2 |
|---|---|
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-5-4-3(12-7(5)10)1-2-11-6(4)9/h1-2,12H |
Clé InChI |
DZJNNDIVDVGFKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1NC(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)






![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)



![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
